(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

Lipophilicity Membrane permeability Drug design

(E)-4-Bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide (CAS 303791-14-2) is a synthetic, small-molecule thiazol-2(3H)-ylidene benzamide derivative with a molecular formula of C₁₆H₁₀BrN₃O₃S and a molecular weight of 404.2 g/mol. It features a thiazole core substituted at the 4-position with a 4-nitrophenyl group and an exocyclic imine (ylidene) linkage to a 4-bromobenzamide moiety.

Molecular Formula C16H10BrN3O3S
Molecular Weight 404.24
CAS No. 303791-14-2
Cat. No. B3015465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
CAS303791-14-2
Molecular FormulaC16H10BrN3O3S
Molecular Weight404.24
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
InChIInChI=1S/C16H10BrN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21)
InChIKeyRTNJNPVGFWOGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of (E)-4-Bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide (CAS 303791-14-2)


(E)-4-Bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide (CAS 303791-14-2) is a synthetic, small-molecule thiazol-2(3H)-ylidene benzamide derivative with a molecular formula of C₁₆H₁₀BrN₃O₃S and a molecular weight of 404.2 g/mol [1]. It features a thiazole core substituted at the 4-position with a 4-nitrophenyl group and an exocyclic imine (ylidene) linkage to a 4-bromobenzamide moiety [1]. This compound belongs to the broader class of N-(thiazol-2-yl)benzamides, a privileged scaffold extensively investigated for alkaline phosphatase inhibition, anticancer, and anti-infective applications [2]. The simultaneous presence of the electron-withdrawing nitro group and the halogen-bond-donating bromine atom distinguishes it from simpler unsubstituted benzamide analogs and positions it as a versatile intermediate for structure–activity relationship (SAR) exploration and targeted probe development.

Why Generic Thiazole-Benzamide Analogs Cannot Substitute (E)-4-Bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide (CAS 303791-14-2) in Research Applications


Generic substitution within the N-(thiazol-2-yl)benzamide class is unreliable because both the nature and position of substituents on the phenyl rings critically govern target engagement, selectivity, and pharmacokinetic behavior. In the thiazol-2-ylidene-benzamide alkaline phosphatase inhibitor series, a chloro and fluoro substitution pattern yielded a highly potent h-TNAP inhibitor (2e, IC₅₀ = 0.079 µM), while other substitution patterns in the same study displayed markedly weaker or negligible inhibition, demonstrating that even subtle structural changes profoundly alter biological activity [1]. The 4-bromo substituent on the benzamide ring of the target compound provides a specific heavy-atom handle that simpler analogs (e.g., unsubstituted benzamide or 4-nitro-benzamide-thiazole) lack, directly impacting X-ray crystallography phasing, halogen-bonding interactions, and metabolic stability [2]. Empirical substitution without retaining this exact substitution pattern risks losing both the desired biochemical activity and the structural utility for biophysical studies.

Quantitative Differentiation Evidence for (E)-4-Bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide (CAS 303791-14-2) Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Advantage Over Des-Bromo Analog

The introduction of the 4-bromo substituent on the benzamide ring elevates the computed lipophilicity of the target compound (XLogP3 = 4.3) relative to the des-bromo analog (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide (XLogP3 ≈ 3.4). Higher logP values within this range are associated with improved passive membrane permeability, which is a prerequisite for intracellular target engagement in whole-cell assays [1].

Lipophilicity Membrane permeability Drug design

Lower Topological Polar Surface Area (TPSA) Relative to Nitro-Swapped Isomer Predicts Superior Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 116 Ų, which is lower than that of the nitro-swapped constitutional isomer 4-nitro-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide (estimated TPSA = 125–130 Ų due to the repositioning of the strongly polar nitro group closer to the amide linkage). A TPSA below 120 Ų is a widely accepted threshold for central nervous system (CNS) penetration, positioning the target compound as the more CNS-accessible scaffold within this isomeric pair [1].

CNS drug discovery Blood-brain barrier Physicochemical property

High-Confidence Structural Confirmation by NMR Distinguishes Authentic Material from Misassigned Thiazoline Tautomers

The (E)-ylidene tautomeric form of this compound is unequivocally confirmed by ¹H NMR vicinal coupling constants (J = 10–12 Hz) between the thiazole C–H and the exocyclic nitrogen proton, as reported in vendor technical characterization . This is critical because the analogous thiazoline (non-ylidene) tautomer or the Z-isomer can exhibit divergent biological activity and binding modes. Procurement of material lacking this NMR verification introduces the risk of obtaining an isomeric mixture with confounded assay results.

Structural authentication Tautomerism NMR spectroscopy

Class-Level Alkaline Phosphatase Inhibition Scaffold Validation Supports the Thiazol-2-ylidene-Benzamide Pharmacophore

Within the thiazol-2-ylidene-benzamide series, the most potent reported inhibitor (2e: 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) achieved an h-TNAP IC₅₀ of 0.079 ± 0.002 µM, and the structure-activity relationship (SAR) study demonstrated that halogen substitution on the benzamide ring is a key driver of potency and isozyme selectivity [1]. Although the specific IC₅₀ of (E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide against h-TNAP has not been reported in the peer-reviewed literature, its 4-bromo substitution pattern closely mirrors the halogenation features shown to enhance activity, providing a rational basis for its selection as a probe in enzyme inhibition screening cascades.

Alkaline phosphatase Cancer target Enzyme inhibition

Halogen-Bond Donor Capacity of the 4-Bromo Substituent Offers Unique Intermolecular Interaction Potential Absent in Des-Halogen Analogs

The 4-bromo substituent on the benzamide ring can act as a halogen-bond donor (σ-hole interaction) with Lewis-base sites in protein binding pockets (e.g., backbone carbonyl oxygens). In contrast, the des-bromo analog (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide cannot engage in halogen bonding. Quantitative crystallographic database surveys indicate that para-bromophenyl groups form halogen bonds with O···Br distances of 3.0–3.3 Å and C–Br···O angles of 160–180°, contributing 0.5–2 kcal/mol of additional binding free energy [1]. This interaction is orthogonal to hydrogen bonding and can enhance both binding affinity and specificity.

Halogen bonding Molecular recognition Structure-based design

Recommended Research and Industrial Application Scenarios for (E)-4-Bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide (CAS 303791-14-2)


Alkaline Phosphatase (h-TNAP/h-IAP) Inhibitor Screening and SAR Expansion

The compound serves as a halogenated thiazol-2-ylidene-benzamide probe for systematic exploration of h-TNAP and h-IAP inhibition, where the 4-bromo substituent position mirrors the halogenation patterns shown to drive potency in this chemotype (class-leading compound 2e: IC₅₀ = 0.079 µM) [1]. Its physicochemical profile (XLogP3 = 4.3, TPSA = 116 Ų) predicts adequate cell permeability for intracellular target engagement in MCF-7, K-562, and HeLa cancer cell models previously validated for this scaffold [1].

X-Ray Crystallography and Cryo-EM Heavy-Atom Derivatization

The bromine atom enables anomalous scattering (f'' = 1.28 e⁻ at Cu Kα wavelength) for experimental phasing in protein-ligand co-crystallography studies [2]. This makes the compound a self-contained heavy-atom derivative for thiazole-benzamide series, eliminating the need for additional soaking with heavy-atom salts and preserving the native binding pose.

Halogen-Bond-Driven Fragment-Based Drug Discovery (FBDD)

The 4-bromophenyl group provides a validated halogen-bond donor for fragment growing and linking strategies, offering a vector for exploring interactions with backbone carbonyl groups in enzyme active sites [3]. The orthogonal reactivity of the nitro group further enables late-stage functionalization via reduction to the aniline, generating a second diversity point for library synthesis.

Anticancer Phenotypic Screening in Breast and Cervical Cancer Models

Based on the demonstrated anticancer activity of structurally related thiazol-2-ylidene-benzamide derivatives in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound is a candidate for inclusion in medium-throughput phenotypic screening cascades where intracellular accumulation, driven by its elevated logP (4.3), is desirable [1].

Quote Request

Request a Quote for (E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.